2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-13(15)14-8-12(18-3)10-5-4-6-11(7-10)17-2/h4-7,12H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAWEQCWPWTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and acetamide functional group play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
N-(2-((3-Methoxyphenyl)Amino)Ethyl)Acetamide (4a)
- Structure : Lacks the 2-methoxy group on the ethyl chain compared to the target compound.
- Synthesis : Prepared via reductive N-alkylation in 90% yield, indicating higher synthetic efficiency than benzothiazole derivatives .
- Activity : Demonstrates moderate binding to melatonin receptors but lower selectivity for MT2 compared to UCM765 .
2-([1,1'-Biphenyl]-4-yl)-N-(2-Methoxy-2-(3-Methoxyphenyl)Ethyl)Acetamide (CAS 1797557-91-5)
- Structure : Incorporates a biphenyl group instead of a single phenyl ring.
- Molecular Weight : 375.5 g/mol, significantly larger than the target compound.
Derivatives with Heterocyclic Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide (6)
N-(2-((3-Methoxyphenyl)(Thiophen-3-yl)Amino)Ethyl)Acetamide (Compound 1)
- Structure : Thiophene substitution introduces sulfur, altering electronic properties.
- Physicochemical Properties : Higher logP (~2.8) due to thiophene’s lipophilicity, improving membrane permeability but risking CYP450-mediated metabolism .
- Yield : 66% yield, comparable to the target compound’s synthetic feasibility .
Pharmacologically Active Analogues
UCM765 (N-{2-[(3-Methoxyphenyl)Phenylamino]Ethyl}Acetamide)
- Structure : Retains the 3-methoxyphenyl group but lacks the 2-methoxy substitution on the ethyl chain.
- Activity : MT2-selective partial agonist with demonstrated sleep-inducing and anxiolytic effects in rodents .
- Metabolic Stability : Shorter half-life than UCM924 due to susceptibility to oxidative metabolism .
UCM924 (N-{2-[(3-Bromophenyl)-(4-Fluorophenyl)Amino]Ethyl}Acetamide)
- Structure : Bromine and fluorine substituents enhance halogen bonding and metabolic stability.
- Advantages : ~50% longer half-life than UCM765, attributed to reduced CYP2D6 interaction .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Methoxy groups generally improve solubility compared to halogens but may reduce receptor affinity.
- Halogenated derivatives (e.g., UCM924) exhibit superior metabolic stability but require careful toxicity profiling.
- Heterocyclic additions (e.g., benzothiazole) enhance binding but complicate synthesis.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows reductive alkylation routes similar to , offering moderate yields (~70–90%) .
- Optimization Opportunities : Introducing fluorine or modifying the ethyl chain (e.g., cyclization) could enhance metabolic stability without sacrificing solubility .
Biological Activity
2-Methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by methoxy and acetamide functional groups attached to a biphenyl framework. The presence of multiple methoxy groups may enhance its lipophilicity and influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents. The compound's mechanism likely involves interference with bacterial cell wall synthesis or protein function.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests a potential application in treating inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. It demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma cells . The compound's ability to modulate apoptotic pathways may be responsible for its observed effects.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, including enzymes and receptors. The biphenyl and methoxyphenyl groups may facilitate binding to these targets, leading to modulation of their activity. For example, it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features that may contribute to its biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide | Similar with different methoxy positioning | Antimicrobial, anti-inflammatory |
| 4-Methoxyphenethylamine | Precursor | Limited biological data |
| N-(4-Methoxyphenyl)acetamide | Related structure | Moderate activity |
The unique arrangement of functional groups in this compound is believed to enhance its reactivity and biological interactions compared to these similar compounds.
Case Studies
- Study on Anti-inflammatory Effects : A study published in MDPI demonstrated that derivatives of compounds similar to this compound significantly reduced levels of pro-inflammatory markers in vitro, indicating a strong potential for therapeutic use in inflammatory conditions .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing that the compound outperformed standard antibiotics at certain concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
